molecular formula C9H9N3OS B6247023 6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 1824019-02-4

6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B6247023
CAS No.: 1824019-02-4
M. Wt: 207.25 g/mol
InChI Key: OHYPAZNCVBZKSP-UHFFFAOYSA-N
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Description

6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine family. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the target compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific substitution pattern and the presence of the cyclopropoxy group, which may confer distinct biological activities and chemical reactivity compared to other thiazolo-pyridine derivatives.

Properties

CAS No.

1824019-02-4

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

6-cyclopropyloxy-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C9H9N3OS/c10-9-12-6-3-8(13-5-1-2-5)11-4-7(6)14-9/h3-5H,1-2H2,(H2,10,12)

InChI Key

OHYPAZNCVBZKSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=C3C(=C2)N=C(S3)N

Purity

95

Origin of Product

United States

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